Isopropyl 3,4,5-trihydroxybenzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl 3,4,5-trihydroxybenzoate can be synthesized by reacting gallic acid with isopropanol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction can be represented as follows: [ \text{Gallic Acid} + \text{Isopropanol} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: The industrial production of this compound typically involves the esterification of gallic acid with isopropanol under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxybenzoates.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxybenzoates.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Isopropyl 3,4,5-trihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Industry: Used as a preservative in food and cosmetic products due to its antioxidant properties.
Mechanism of Action
The antioxidant activity of isopropyl 3,4,5-trihydroxybenzoate is primarily due to its ability to scavenge free radicals. The three hydroxyl groups attached to the benzene ring donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound also interacts with various molecular targets and pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Propyl gallate: Another ester of gallic acid, used similarly as an antioxidant.
Methyl gallate: Known for its antioxidant and antimicrobial properties.
Ethyl gallate: Used as an antioxidant in food and pharmaceuticals.
Uniqueness: Isopropyl 3,4,5-trihydroxybenzoate is unique due to its specific ester group, which influences its solubility and reactivity compared to other gallates. Its isopropyl group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and non-aqueous systems.
Properties
IUPAC Name |
propan-2-yl 3,4,5-trihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-5(2)15-10(14)6-3-7(11)9(13)8(12)4-6/h3-5,11-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGSOSAONMOPDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150554 | |
Record name | Isopropyl 3,4,5-trihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138-60-9 | |
Record name | Isopropyl gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl gallate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001138609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1138-60-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isopropyl 3,4,5-trihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl 3,4,5-trihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL GALLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O3N4U82G7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structural information revealed in the study?
A1: The study highlights that the Isopropyl 3,4,5-trihydroxybenzoate molecule adopts a specific conformation in its solid state. The benzene ring and the attached C(O)—O—C group are nearly coplanar []. This planar arrangement, along with the observed intermolecular O—H⋯O hydrogen bonds forming R 4 4(26) ring motifs, provides insights into the compound's crystal packing and potential physicochemical properties. Further studies are needed to understand if this conformation influences its biological activity or interactions with other molecules.
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